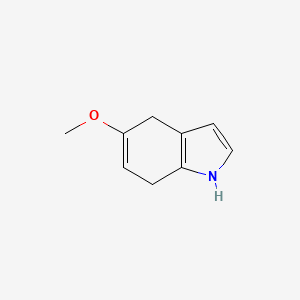

5-methoxy-4,7-dihydro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

5-methoxy-4,7-dihydro-1H-indole |

InChI |

InChI=1S/C9H11NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2,4-5,10H,3,6H2,1H3 |

InChI Key |

CVLBXFQCBFSUOT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CCC2=C(C1)C=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Methoxy 4,7 Dihydro 1h Indole

Retrosynthetic Analysis of the 5-Methoxy-4,7-dihydro-1H-indole Core

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The most apparent disconnections are at the C-N bond of the pyrrole (B145914) ring and the C-C bonds forming the six-membered ring.

Primary Disconnections:

C2-N1 and C7a-N1 Bonds: Cleavage of these bonds leads back to a substituted aniline (B41778) and a four-carbon carbonyl-containing fragment. This approach is central to classic indole (B1671886) syntheses like the Fischer, Bischler-Möhlau, and Hemetsberger methods.

C3-C3a and C7a-C7 Bonds: This disconnection suggests a strategy starting from a pre-formed pyrrole ring and constructing the six-membered ring via annulation reactions.

C4-C5 and C6-C7 Bonds: This approach would involve the formation of the dihydro aspect of the ring system from a fully aromatic indole precursor through reduction methods.

These retrosynthetic pathways form the basis for the synthetic routes discussed in the following sections.

Established Synthetic Routes for Indole and Dihydroindole Scaffolds Relevant to this compound

The synthesis of methoxy-substituted indoles and dihydroindoles often relies on adaptations of classical named reactions. chim.it

Fischer Indole Synthesis Adaptations for Methoxy-Indoles

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus. byjus.comwikipedia.org It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.com For the synthesis of methoxy-indoles, a methoxy-substituted phenylhydrazine is the key starting material.

The reaction mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. byjus.comwikipedia.org Subsequent protonation and a jk-sci.comjk-sci.com-sigmatropic rearrangement lead to a diimine intermediate. Aromatization and elimination of ammonia (B1221849) ultimately yield the indole ring. byjus.com

However, the position of the methoxy (B1213986) group can significantly influence the reaction's outcome. For instance, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can lead to abnormal products due to cyclization occurring on the side of the methoxy group. nih.gov This highlights the need for careful consideration of substituent effects when planning a Fischer indole synthesis for specific methoxy-indole isomers. A palladium-catalyzed variation of the Fischer indole synthesis, known as the Buchwald modification, allows for the cross-coupling of aryl bromides and hydrazones, offering an alternative route to the necessary N-arylhydrazone intermediates. wikipedia.org

Table 1: Key Aspects of Fischer Indole Synthesis for Methoxy-Indoles

| Feature | Description |

| Starting Materials | Methoxy-substituted phenylhydrazine and a ketone or aldehyde. byjus.com |

| Catalyst | Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃). wikipedia.org |

| Key Intermediate | Phenylhydrazone which isomerizes to an enamine. byjus.comwikipedia.org |

| Potential Challenge | Abnormal cyclization products depending on the methoxy group position. nih.gov |

| Modern Variation | Buchwald modification using a palladium catalyst. wikipedia.org |

Bischler–Möhlau and Hemetsberger Indole Syntheses for Related Structures

The Bischler–Möhlau indole synthesis is another classical method that forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline under harsh conditions. wikipedia.org While historically significant, its application has been limited due to low yields and lack of regioselectivity. wikipedia.org However, modern modifications, such as the use of lithium bromide as a catalyst or microwave irradiation, have improved its utility. wikipedia.orgresearchgate.net This method could be adapted for methoxy-indoles by using a methoxy-substituted aniline.

The Hemetsberger indole synthesis is also a relevant, though less common, method for preparing indole derivatives. chem-station.com Both the Bischler-Möhlau and Hemetsberger syntheses are among the most frequently used strategies for creating methoxy-activated indoles. chim.it

Strategies for Constructing the 4,7-Dihydro Indole Ring System

The construction of the 4,7-dihydroindole core can be achieved through several strategies. One common approach involves the use of 4,5,6,7-tetrahydroindol-4-ones as versatile building blocks. nih.gov These can be synthesized through the condensation of 1,3-cyclohexanediones with α-aminocarbonyl compounds. nih.gov

Another strategy involves the functionalization of a pre-existing 4,7-dihydroindole. researchgate.net This allows for the introduction of substituents at various positions of the dihydroindole ring system. Furthermore, domino reactions involving arylglyoxals and enamines have been developed to synthesize 7-hydroxy-6,7-dihydro-indol-4-ones, which can serve as precursors to other dihydroindole derivatives. rsc.org

Novel Synthetic Approaches to this compound and its Derivatives

Recent research has focused on developing more efficient and versatile methods for the synthesis of substituted indoles, including those with methoxy groups.

Catalytic Methods for Methoxy-Indole Synthesis

Transition metal-catalyzed reactions have emerged as powerful tools for indole synthesis. taylorandfrancis.com For instance, cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes provides a regioselective route to γ-carbolinones, which are structurally related to dihydroindoles. acs.orgacs.org This method demonstrates broad functional group tolerance, including methoxy substituents. acs.orgacs.org

Furthermore, innovative strategies for the site-selective functionalization of the indole C-H bonds at the benzene (B151609) core have been developed. acs.org These methods often employ directing groups to achieve high regioselectivity, enabling the synthesis of complex indole derivatives that would be difficult to access through classical methods. An enzymatic approach using myrosinase from Brassicaceae plants has been utilized to synthesize 1-methoxy-1H-indoles from neoglucobrassicin, showcasing a green chemistry approach. clockss.org

Table 2: Comparison of Novel Synthetic Methods

| Method | Catalyst/Reagent | Key Features |

| Cobalt-Catalyzed Annulation | Cobalt(II) | Regioselective synthesis of γ-carbolinones from indolecarboxamides and alkenes. acs.orgacs.org |

| Site-Selective C-H Functionalization | Palladium or Copper with Directing Groups | Allows for functionalization at specific positions of the indole's benzene ring. acs.org |

| Enzymatic Synthesis | Myrosinase | Green synthesis of 1-methoxy-1H-indoles. clockss.org |

Regioselective Functionalization of the Indole Nucleus

The functionalization of the this compound nucleus can be directed to specific positions, a concept known as regioselectivity. The methoxy group at the 5-position significantly influences the electronic properties of the indole ring, thereby directing incoming electrophiles to particular sites.

The electron-donating nature of the methoxy group enhances the nucleophilicity of the indole ring, particularly at the C4 and C3 positions. researchgate.net The presence of other substituents on the indole ring can further modulate this reactivity, allowing for selective reactions at C2 and C3 as well. researchgate.net For instance, in 5,7-dimethoxyindoles, the C4 position is strongly nucleophilic, leading to electrophilic substitution at this site. researchgate.net However, the introduction of an N-methyl group, which is electron-donating, can increase the nucleophilic character of the C3 position, favoring reactions at this site. researchgate.net

Advanced Methods for Partial Hydrogenation and Dihydroindole Formation

The formation of the 4,7-dihydro-1H-indole core from a corresponding indole precursor involves the partial hydrogenation of the benzene ring. This transformation is a critical step in accessing the dihydroindole scaffold. A common method to achieve this is through catalytic hydrogenation.

One established method for the synthesis of dihydroindoles, also known as indolines, is the catalytic hydrogenation of the parent indole. nih.gov This process typically involves the use of a metal catalyst, such as platinum on carbon (Pt/C), in the presence of an acid activator like p-toluenesulfonic acid, often conducted in an environmentally friendly solvent like water. nih.gov This method has been shown to be effective for a variety of substituted indoles, providing the corresponding indolines in excellent yields. nih.gov The indoline (B122111) structure is characterized by the saturation of the C2-C3 double bond of the indole ring. wikipedia.org

Another approach to obtain the dihydroindole structure is through the dehydrogenation of an indoline. For example, 5-methoxy-indoline can be converted to 5-methoxy-indole in high yield by refluxing in mesitylene (B46885) with a palladized carbon catalyst. prepchem.com While this is the reverse of the hydrogenation process, it highlights the reversible nature of this transformation and the importance of catalyst and reaction condition selection in directing the outcome.

Derivatization Strategies for this compound

The this compound scaffold offers multiple sites for further chemical modification, enabling the synthesis of a diverse library of derivatives. These derivatization strategies can be broadly categorized into substitutions at the indole nitrogen, functionalization at the carbon positions, and the appendage of side chains.

Substitutions at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring (N-1) is a common site for derivatization, with N-alkylation and N-arylation being prominent examples.

N-Alkylation: The introduction of an alkyl group at the N-1 position can be achieved through various methods. A general approach involves the use of an alkylating agent in the presence of a base. For instance, the N-alkylation of indoles can be carried out using dimethyl carbonate (DMC) in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com The reaction conditions, such as the choice of solvent (e.g., DMF, DMA) and reaction time, can be optimized to achieve high yields of the N-alkylated product. google.com Another strategy for N-alkylation involves using alcohols as alkylating reagents in the presence of a catalyst. organic-chemistry.org The regioselectivity of N-alkylation can be influenced by steric and electronic effects of substituents on the indole ring. beilstein-journals.org

N-Arylation: The formation of a bond between the indole nitrogen and an aryl group, known as N-arylation, is another important transformation. This can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. mdpi.com Copper-catalyzed N-arylation reactions have also been developed, often employing a ligand to facilitate the coupling of the indole with an aryl halide. mdpi.com

Functionalization at Carbon Positions (C-2, C-3, C-4, C-6, C-7)

The carbon atoms of the this compound ring system present multiple opportunities for functionalization, allowing for the introduction of a wide range of substituents. The regioselectivity of these reactions is influenced by the electronic nature of the existing methoxy group and any other substituents present.

The electron-rich nature of the indole nucleus makes it susceptible to electrophilic aromatic substitution. nih.gov The methoxy group at the 5-position acts as an activating group, directing electrophiles primarily to the C4 and C6 positions of the benzene ring, and also influencing the reactivity of the C2 and C3 positions of the pyrrole ring. researchgate.net For example, the Vilsmeier-Haack reaction, which introduces a formyl group, typically occurs at the C3 position of electron-rich indoles. nii.ac.jp Halogenation, such as bromination, can also be directed to specific positions depending on the reaction conditions and the substitution pattern of the indole. researchgate.net

Furthermore, direct C-H functionalization methods have emerged as powerful tools for the selective introduction of substituents. For instance, palladium-catalyzed C-H alkylation at the C2 position of indoles has been reported. organic-chemistry.org Similarly, photochemical methods have been developed for the direct C2–H alkylation of indoles. beilstein-journals.org Lithiation followed by quenching with an electrophile is another strategy to introduce substituents at specific carbon positions.

The reactivity of the various carbon positions can be summarized as follows:

C-2: Can be functionalized through direct C-H activation or lithiation.

C-3: Often the most nucleophilic position in the indole ring, susceptible to electrophilic attack.

C-4 & C-6: Activated by the 5-methoxy group, making them primary sites for electrophilic aromatic substitution.

C-7: Can also be a site for functionalization, particularly in the context of aryne cycloaddition reactions. nih.gov

Side Chain Appendage and Structural Extension Approaches

Building upon the core this compound structure, various strategies can be employed to append side chains and extend the molecular framework, leading to more complex and potentially bioactive molecules.

Cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used to form carbon-carbon and carbon-heteroatom bonds. The Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions are powerful methods for attaching new side chains to the indole nucleus, provided a suitable handle like a halogen is present on the ring. mdpi.com For instance, a bromo-substituted indole can undergo a Sonogashira coupling with a terminal alkyne to introduce an alkynyl side chain. chim.it

Annulation reactions, where a new ring is fused onto the existing indole framework, are another key strategy for structural extension. Cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes has been used to construct γ-carbolinone structures. acs.orgacs.org These reactions often proceed with high regioselectivity and can tolerate a variety of functional groups. acs.orgacs.org

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient route to complex structures. For example, the reaction of arylglyoxals with enamines can lead to the formation of 7-hydroxy-6,7-dihydro-indole derivatives, which can then react further with indoles to form biindole structures. rsc.org

These advanced synthetic methods allow for the creation of a vast array of derivatives from the this compound scaffold, enabling the exploration of their potential applications in various fields.

Structure Activity Relationship Sar Studies of 5 Methoxy 4,7 Dihydro 1h Indole Analogues

Influence of the 5-Methoxy Group on Biological Activity Profiles

The 5-methoxy group is a key determinant of the biological activity of many indole (B1671886) derivatives. Its electron-donating nature enhances the reactivity of the indole ring and can profoundly influence ligand-receptor interactions. chim.it In the context of melatonin (B1676174) receptor agonists, the 5-methoxy group is considered crucial for binding and activation. wikipedia.org Moving this group to other positions on the indole ring, such as the 4, 6, or 7-positions, generally leads to a decrease in binding affinity. wikipedia.org Substitution of the methoxy (B1213986) group with halogens like chlorine or bromine has also been shown to result in lower binding affinity. wikipedia.org

The importance of the 5-methoxy group extends to other biological targets as well. For instance, in a series of indole-based chalcone (B49325) derivatives, the position of the methoxy group was a key variable in SAR studies. researchgate.net Similarly, in the development of tubulin polymerization inhibitors based on an indolyl-imidazopyridine scaffold, the position of the indole attachment, which indirectly influences the spatial orientation of substituents like the methoxy group, was optimized to improve cytotoxic potency and metabolic stability. nih.gov

The electronic influence of the 5-methoxy group can also stabilize free radicals, contributing to the antioxidant activity of certain indole analogues. researchgate.net This property is attributed to the electron-donating capacity of the methoxy substituent. researchgate.net

Role of the 4,7-Dihydro Moiety in Modulating Pharmacological Interactions

The 4,7-dihydro moiety introduces a three-dimensional character to the otherwise planar indole ring system, which can significantly affect how the molecule interacts with its biological target. This partial saturation alters the conformational flexibility of the ring, allowing it to adopt different shapes to fit into a binding pocket.

The reduction of the indole ring to a 2,3-dihydroindole (indoline) system is a strategy employed in the synthesis of new compounds with potential neuroprotective and antioxidant properties. nih.gov This modification, often achieved through the reduction of corresponding indoles, highlights the importance of the saturation level of the indole core in defining biological activity. nih.gov The 4,7-dihydroindole core can be considered a synthetic equivalent for preparing various substituted indoles, underscoring its versatility in medicinal chemistry. researchgate.net

While direct SAR studies on the 4,7-dihydro moiety of 5-methoxy-4,7-dihydro-1H-indole are not extensively detailed in the provided results, the general principles of how ring saturation impacts pharmacology can be inferred. The altered geometry can influence the presentation of key pharmacophoric features, such as the 5-methoxy group and other substituents, to the receptor. This can lead to changes in binding affinity and functional activity.

Systematic Substituent Effects on the Indole Ring System

Systematic modifications of substituents on the indole ring are a cornerstone of SAR studies. Beyond the critical 5-methoxy group, substitutions at other positions can fine-tune the biological activity.

For melatonin receptor agonists, the -NH group of the indole ring is not essential for binding and activation, and the indole can be replaced with other aromatic systems like naphthalene (B1677914) or indane. wikipedia.org Substitutions at the N1-position of the indole can influence affinity and intrinsic activity. For instance, in a series of 5-HT6 receptor ligands, an unsubstituted N1-position was crucial for agonist activity, while the introduction of a benzenesulfonyl group at this position switched the compound to an antagonist. nih.gov

In the context of 5-HT3 receptor antagonists, small lipophilic substituents at the C5 position can lead to potent antagonism. wikipedia.org Halogen substitutions at the 5- or 7-positions of the indole scaffold have also been shown to affect cytotoxicity in certain cancer cell lines. mdpi.com For a series of CysLT1 antagonists, substitution at the 7-position of the indole ring with a methoxy group was found to be the most favorable. researchgate.net

The following table summarizes the effects of various substituents on the indole ring based on different studies:

| Position | Substituent | Effect on Biological Activity | Target/Assay | Reference |

| N1 | Unsubstituted | Essential for potent 5-HT6 receptor agonist properties. | 5-HT6 Receptor | nih.gov |

| N1 | Benzenesulfonyl | Switched a full agonist to a 5-HT6 receptor antagonist. | 5-HT6 Receptor | nih.gov |

| C2 | Methyl | Needed for potent 5-HT6 receptor agonist properties. | 5-HT6 Receptor | nih.gov |

| C5 | Methoxy | Important for melatonin receptor binding and activation. | Melatonin Receptors | wikipedia.org |

| C5 | Halogens (Cl, Br) | Lowered binding affinity for melatonin receptors. | Melatonin Receptors | wikipedia.org |

| C5 | Halogens (F, Cl, Br) | Essential for potent 5-HT6 receptor agonist properties. | 5-HT6 Receptor | nih.gov |

| C5 | Small Lipophilic Groups | Afforded potent 5-HT3 receptor antagonism. | 5-HT3 Receptor | wikipedia.org |

| C7 | Methoxy | Most favorable for CysLT1 antagonist activity. | CysLT1 Receptor | researchgate.net |

Conformational Flexibility and Steric Hindrance in SAR Analysis

The conformational flexibility of a molecule plays a pivotal role in its ability to bind to a receptor. The 4,7-dihydro moiety in this compound introduces a degree of non-planarity, allowing for a range of conformations that would not be accessible to a fully aromatic indole. This flexibility can be advantageous, enabling the molecule to adopt an optimal geometry for receptor binding.

The study of different conformations is crucial in SAR analysis. For example, in the case of certain indole derivatives binding to the BzR receptor, it was hypothesized that compounds adopt one of two conformations within the binding cavity depending on the substituent at the 5-position. nih.gov Steric hindrance is also a key consideration. For instance, the binding site for 5-H indoles could not accommodate substituents larger than a hydrogen at the 5-position due to steric clashes. nih.gov

In the context of 5-HT3 receptor antagonists, sterically bulky substituents can favor the open conformation of the ion channel due to steric repulsion. wikipedia.org The impact of ring atom substitutions on molecular conformation and intermolecular interactions has been highlighted as a significant factor influencing biological activity. mdpi.com Computational methods, such as Density Functional Theory (DFT), are often employed to predict the lowest energy conformations of molecules and understand their structural properties. nih.gov

Pharmacophore Identification and Lead Optimization Derived from SAR Data

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. d-nb.info Based on SAR data from a series of active and inactive molecules, a pharmacophore model can be developed to guide the design of new, more potent compounds. d-nb.info

For melatonin receptor agonists, the key pharmacophoric features are the 5-methoxy group and the acylaminoethyl side-chain. wikipedia.org The indole NH group, however, is not considered a critical part of the pharmacophore for this target. wikipedia.org

Lead optimization is the process of refining a lead compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.comspirochem.comupmbiomedicals.com SAR data is the foundation of this process. By systematically modifying the structure of a lead compound, such as this compound, and evaluating the effects on biological activity, medicinal chemists can identify modifications that enhance desired properties.

For example, if SAR studies indicate that a larger substituent at a particular position increases activity, various larger groups can be synthesized and tested. Conversely, if a certain functional group is associated with poor metabolic stability, it can be replaced with a more stable alternative. This iterative cycle of design, synthesis, and testing is central to the lead optimization process. danaher.com

Pharmacological and Biological Activity Profiling of 5 Methoxy 4,7 Dihydro 1h Indole Derivatives

Investigations into Antioxidant Activity

The antioxidant potential of indole (B1671886) derivatives is a significant area of research, with studies often focusing on their ability to scavenge free radicals and modulate redox processes within biological systems. The presence of the methoxy (B1213986) group and the indole nucleus can contribute to these properties.

The antioxidant activity of various indole derivatives has been assessed using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. These assays measure the capacity of a compound to donate an electron or hydrogen atom to neutralize free radicals.

For instance, a study on methoxy-substituted indole curcumin (B1669340) derivatives demonstrated significant antioxidant capabilities. One such derivative was found to reduce DPPH free radicals by 90.50%, highlighting the potent antioxidant potential that can be achieved with this structural motif. researchgate.net The antioxidant activities of phenolic acids, which share some structural similarities with substituted indoles, are influenced by the presence and position of methoxy and hydroxyl groups on the benzene (B151609) ring. nih.gov Generally, a greater number of methoxyl groups correlates with higher antioxidant activity. nih.gov

The antioxidant activity of plant extracts containing various phenolic and flavonoid compounds, which can include indole-like structures, has been quantified using the FRAP assay. Results are often expressed as equivalents of a standard antioxidant, such as ferrous sulfate (B86663) (FeSO₄) or Trolox. For example, various plant extracts have shown FRAP values ranging from 16.36 to 404.12 mmol of FeSO₄ per 100g of dry plant material, indicating a wide range of ferric reducing capabilities. nih.gov

Table 1: DPPH Radical Scavenging Activity of a Methoxy-Substituted Indole Curcumin Derivative

| Compound | DPPH Radical Scavenging (%) |

|---|---|

| Methoxy-substituted indole curcumin derivative | 90.50 |

Data sourced from a study on dual-action anticancer and antioxidant capabilities of indole curcumin derivatives. researchgate.net

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Various Plant Extracts

| Extract | FRAP Value (mmol FeSO₄/100g dry plant) |

|---|---|

| Salvia macrosiphon (MeOH extract) | 404.12 |

| Scutellaria tornefortii (AcOEt extract) | 16.36 |

These values represent a range of antioxidant power found in different plant extracts and are for comparative purposes. nih.gov

The ability of indole derivatives to modulate cellular redox states is a key aspect of their biological activity. NQO1, an enzyme involved in cellular protection against oxidative stress, can be modulated by certain indole compounds. mdpi.com This enzyme's activity is crucial in detoxifying quinones and reducing the cellular load of free radicals. rsc.org Some indolequinones, which are oxidized forms of dihydroindoles, have been specifically designed as inhibitors of NQO1. rsc.orgresearchgate.net The interaction with NQO1 suggests that indole derivatives can play a role in the cellular antioxidant defense system. mdpi.com Furthermore, NQO1 has been shown to directly scavenge superoxide (B77818) radicals, a function that can be influenced by the presence of specific inhibitors. mdpi.com

Enzyme Inhibitory Studies

Derivatives of the indole nucleus have been evaluated for their inhibitory activity against a range of enzymes, highlighting their potential as therapeutic agents for various diseases.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that is overexpressed in many types of tumors, making it a target for cancer therapy. nih.gov Research has focused on developing inhibitors of NQO1, and certain indolequinone derivatives have shown significant promise.

Specifically, indolequinones based on a 5-methoxy-indole-4,7-dione structure have been identified as mechanism-based inhibitors of NQO1. One such compound, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), has been extensively studied. researchgate.net In vitro studies demonstrated that ES936 is a potent inhibitor of recombinant human NQO1. researchgate.net The development of such inhibitors allows for the exploration of NQO1's role in cancer cell biology and its potential as a therapeutic target. researchgate.netrsc.org Virtual screening and cascade docking methods have also been employed to discover novel NQO1 inhibitors with different chemical scaffolds, using compounds like ES936 as a reference. rsc.org

Table 3: NQO1 Inhibitory Activity of an Indolequinone Derivative

| Compound | Target Enzyme | Activity |

|---|---|---|

| 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Mechanism-based inhibitor |

Data from studies on the development of indolequinone-based NQO1 inhibitors. researchgate.net

Indole derivatives have also been investigated as inhibitors of other enzymes with therapeutic relevance.

Elastase: Human neutrophil elastase (HNE) is a serine protease involved in inflammatory processes. N-benzoylindoles have been designed and synthesized as analogs of potent indazole-based HNE inhibitors. While these indole derivatives were found to be less active than their indazole counterparts, with the most potent showing an IC₅₀ of 3.8 µM, these studies provide insights into the structural requirements for HNE inhibition. nih.gov In another study, indole-3-carbinol (B1674136) was shown to directly inhibit the activity of elastase, which in turn affected downstream signaling pathways in breast cancer cells. nih.gov

Table 4: Inhibitory Activity of an N-benzoylindole Derivative against Human Neutrophil Elastase (HNE)

| Compound Class | Most Potent Derivative IC₅₀ (µM) |

|---|---|

| N-benzoylindoles | 3.8 |

Data from a study on N-benzoylindoles as deaza analogues of HNE inhibitors. nih.gov

Urease and DPP-4: While specific studies on 5-methoxy-4,7-dihydro-1H-indole derivatives as inhibitors of urease and dipeptidyl peptidase-4 (DPP-4) are not readily available, the broad inhibitory potential of the indole scaffold against various enzymes suggests that these could be areas for future investigation.

Receptor Binding and Modulation Studies

The indole nucleus is a common feature in many compounds that bind to a variety of receptors. The structural similarity of indole to endogenous signaling molecules like serotonin (B10506) contributes to this promiscuity.

Studies on conformationally restricted analogs of dopamine (B1211576) D2-like ligands have included 4,5-dihydro-1H-benzo[g]-indole-3-carboxamide derivatives. In one such series, N³-[(1-ethyltetrahydro-1H-2-pyrrolyl)methyl]-4,5-dihydro-1H-benzo[g]indole-3-carboxamide demonstrated the highest affinity for D2-like receptors with an IC₅₀ of 160 nM. nih.gov This indicates that the dihydroindole scaffold can be a viable template for designing receptor-specific ligands.

Furthermore, various indole derivatives have been synthesized and evaluated for their binding affinity to other receptors, including cannabinoid and estrogen receptors. For example, certain cannabinol (B1662348) derivatives with a modified pyran ring have shown high binding potency to both CB1 and CB2 receptors. lumirlab.com Additionally, some indole-oxadiazole derivatives have exhibited potent antiproliferative activity against ER-α-positive breast cancer cells, with IC₅₀ values in the low micromolar range and high binding affinity for the estrogen receptor. nih.gov

Table 5: Binding Affinity of a Dihydro-benzo[g]indole Derivative for D2-like Receptors

| Compound | Receptor Target | Binding Affinity (IC₅₀, nM) |

|---|---|---|

| N³-[(1-ethyltetrahydro-1H-2-pyrrolyl)methyl]-4,5-dihydro-1H-benzo[g]indole-3-carboxamide | D2-like receptors | 160 |

Data from a study on conformationally restricted 5-phenyl-pyrrole-3-carboxamide analogs. nih.gov

Interactions with Monoamine Receptors

Derivatives of the methoxy-indole scaffold have shown significant interactions with various components of the monoamine neurotransmitter system, including serotonin (5-HT) receptors, dopamine receptors, and monoamine oxidase (MAO) enzymes.

Certain 5-methoxytryptamine (B125070) derivatives exhibit agonist properties at the 5-hydroxytryptamine (5-HT)₄ receptor. nih.gov In functional tests using human colon tissue, one such compound demonstrated full agonist activity, comparable to serotonin itself. nih.gov Other analogs acted as partial agonists in the same assay. nih.gov The core 5-methoxyindole (B15748) structure may also function as an agonist at 5-HT₃ receptors. lktlabs.com

Beyond direct receptor binding, indole derivatives have been developed as potent inhibitors of monoamine transporters and enzymes. A series of 3-indolylpropylpiperazines showed high affinity for the serotonin transporter (SERT) in the nanomolar range. nih.gov Specifically, compounds with dihalogenated substitutions on the indole and benzoxazine (B1645224) rings resulted in more potent D₂ receptor ligands. nih.gov For instance, one derivative displayed comparable affinities for both SERT and the dopamine D₂ receptor, marking it as a potential multitarget agent. nih.gov

Furthermore, indole-5,6-dicarbonitrile derivatives are effective inhibitors of both monoamine oxidase A (MAO-A) and MAO-B. nih.gov Notably, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile was found to be a potent, reversible, and competitive inhibitor of both MAO isoforms, with IC₅₀ values of 0.014μM for MAO-A and 0.017μM for MAO-B. nih.gov Other studies have focused on developing selective irreversible inhibitors for MAO-B, a key target in neurodegenerative disease research. mdpi.com

Melatonin (B1676174) Receptor Affinity and Activity

Given that 5-methoxyindole forms the core of melatonin, it is unsurprising that its derivatives have been extensively studied as ligands for melatonin receptors (MT1 and MT2). lktlabs.com Research has shown that structural modifications can tune not only the binding affinity but also the functional activity, yielding both agonists and antagonists.

For example, a series of 10-methoxy-5,6-dihydroindolo[2,1-a]isoquinolines demonstrated higher binding affinities for human melatonin receptors than their parent compounds without the methoxy group. drugbank.com Interestingly, this modification converted the compounds from antagonists to agonists. drugbank.com Conversely, other structural changes, such as extending a carbon chain between the indole nitrogen and a phenyl group, can transform methoxy compounds from melatonin agonists into antagonists. drugbank.com

The development of fluorescent probes based on the melatonin structure has also provided insights into receptor binding. 4-cyano and 4-formyl melatonin derivatives were synthesized and showed modest affinity for both MT1 and MT2 receptors. nih.gov Further optimization of tricyclic indan (B1671822) derivatives led to a compound with a very strong affinity for the human MT1 receptor (Kᵢ = 0.014 nM) and high selectivity over the MT3 receptor. nih.gov

Other Relevant Receptor System Engagements

The pharmacological profile of methoxy-indole derivatives extends beyond monoaminergic and melatoninergic systems.

Lipoxygenase (ALOX) Inhibition: Substituted 5-(4-methoxyphenyl)-1H-indoles have been identified as substrate-specific inhibitors of the catalytic activity of mammalian 15-Lipoxygenase (ALOX15). mdpi.com This allosteric inhibition is of interest as ALOX15 is implicated in various inflammatory and cancer models. mdpi.com

Opioid Receptor Affinity: A series of indole-aryl amides were evaluated as opioid receptor ligands. While they showed negligible affinity for μ- and δ-opioid receptors, several compounds displayed binding affinity in the low micromolar range for κ-opioid receptors (κ-OR). nih.gov

PPARγ Ligands: The basic 5-methoxyindole structure has been suggested to be a potential endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in regulating lipid and glucose metabolism. lktlabs.com

In Vitro Anti-proliferative and Cytotoxic Activity Assessments in Cancer Cell Lines

Derivatives of 5-methoxy-indole have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines.

Growth Inhibition Assays

Growth inhibition assays, such as the MTT assay, are commonly used to determine the concentration of a compound required to inhibit cell growth by 50% (GI₅₀ or IC₅₀). A variety of methoxy-indole derivatives have shown potent activity in these assays.

For example, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides exhibited promising anti-proliferative action, with GI₅₀ values as low as 29 nM against certain cancer cell lines. nih.gov Another study on indole-aryl amides found one compound to be selectively toxic toward the HT29 malignant colon cell line, while not affecting healthy human intestinal cells. nih.gov

The indolequinone derivative 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, known as ES936, showed potent growth inhibition in human pancreatic cancer cell lines MIA PaCa-2 and BxPC-3, with IC₅₀ values of 108 nM and 365 nM, respectively. researchgate.net Similarly, 4,6-dimethoxy-1H-indole derivatives demonstrated strong activity against the MCF-7 breast cancer cell line, with IC₅₀ values ranging from 31.06 to 51.23 µg/mL. samipubco.comsamipubco.com Indole alkaloids isolated from the plant Peganum harmala, such as Harmalacidine, also showed high cytotoxicity against human leukemia cells, with an IC₅₀ value of 3.1 µmol/L against U-937 cells. nih.gov

Colony Formation and Soft Agar (B569324) Growth Assays

Beyond inhibiting the growth of individual cells, the ability of a compound to prevent cancer cells from forming colonies and growing in an anchorage-independent manner is a critical indicator of its anti-tumor potential. These assays model the characteristics of malignant transformation and tumorigenicity.

The indolequinone ES936 was shown to inhibit the ability of MIA PaCa-2 pancreatic cancer cells to form colonies and grow in soft agar in a dose-dependent manner. researchgate.net This finding suggests that beyond simple cytotoxicity, the compound interferes with the fundamental processes of malignant cell proliferation and survival. researchgate.net

Antimicrobial Spectrum Analysis

Indole and its derivatives have long been recognized for their antimicrobial properties. Methoxy-substituted indoles have been evaluated against a range of pathogenic bacteria and fungi, demonstrating a broad spectrum of activity.

Studies have shown that various poly-substituted indole derivatives are active against human pathogens including Streptococcus pyogenes, Streptococcus aureus, Escherichia coli, and the fungi Candida albicans and Aspergillus niger. nih.gov Specific indole-triazole derivatives were highlighted as promising novel antibacterial and antifungal lead compounds. nih.gov

In a targeted screen, 46 indole derivatives were tested for activity against extensively drug-resistant Acinetobacter baumannii (XDRAB), a critical public health threat. nih.gov Three agents, including 5-iodoindole (B102021) and 7-hydroxyindole (B18039), displayed potent antimicrobial and antibiofilm activity. nih.gov Notably, sub-inhibitory concentrations of 7-hydroxyindole were capable of both inhibiting biofilm formation and eradicating mature biofilms. nih.gov Synthesized 4,6-dimethoxy-1H-indole derivatives have also been investigated and shown to possess good antibacterial activity. samipubco.comresearchgate.net

Antibacterial Efficacy (Gram-positive and Gram-negative)

While various indole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, no specific studies on the antibacterial efficacy of this compound derivatives were identified. Research on other methoxy-indole compounds, such as 4,6-dimethoxy-1H-indole derivatives, has shown promising antibacterial results. For instance, some indole derivatives incorporating heterocyclic rings like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have exhibited broad-spectrum antibacterial action. These findings suggest that the this compound scaffold could be a candidate for future antibacterial drug discovery, but dedicated studies are required to confirm this potential.

Antifungal Properties

The antifungal potential of indole derivatives has been explored against various fungal pathogens. Studies on compounds like 1H-indole-4,7-diones have shown good activity against fungi such as Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov However, the scientific literature lacks specific data on the antifungal properties of this compound and its derivatives.

Antiviral Efficacy Studies

Evaluation against DNA and RNA Viruses

The antiviral activity of indole derivatives has been a subject of considerable interest. For example, a derivative of 5-methoxyindole-3-carboxylic acid has been investigated for its in vitro activity against SARS-CoV-2, an RNA virus. nih.gov This study highlighted that dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. nih.gov However, there is no specific information available regarding the efficacy of this compound derivatives against either DNA or RNA viruses.

Anti-HIV Activity Investigations

Several indole derivatives have been synthesized and evaluated for their ability to inhibit the human immunodeficiency virus (HIV). For instance, pyrimido[5,4-b]indole derivatives have been studied as non-nucleoside HIV-1 reverse transcriptase inhibitors. researchgate.netnih.govnih.gov In some of these studies, the presence of electron-releasing substituents like a methoxy group was suggested to be beneficial for the anti-HIV activity. researchgate.netnih.govnih.gov Despite these promising leads with other indole structures, no research specifically investigating the anti-HIV activity of this compound derivatives has been published.

Anti-inflammatory Properties

The anti-inflammatory potential of indole-containing compounds is well-documented, with indomethacin (B1671933) being a notable example. Research into other indole derivatives has shown promise; for example, certain indole-hydantoin derivatives have been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators. sci-hub.se However, the anti-inflammatory properties of this compound derivatives remain uninvestigated in the available scientific literature.

Other Noteworthy Biological Activities (e.g., Antidiabetic, Neurological Potential)

Beyond antimicrobial and anti-inflammatory effects, indole derivatives have been explored for a range of other biological activities. Notably, 5-methoxyindole-2-carboxylic acid (MICA) has been identified as a potent hypoglycemic agent with potential antidiabetic effects. researchgate.net Furthermore, the neurological potential of 5-methoxytryptamines, which share the 5-methoxyindole core, has been a subject of study, particularly in the context of their interaction with serotonin receptors. nih.gov These findings hint at the potential for this compound derivatives to exhibit interesting biological activities, but specific research in these areas is currently lacking.

Mechanistic Investigations of 5 Methoxy 4,7 Dihydro 1h Indole Biological Action

Identification of Specific Molecular Targets and Pathways

No information is currently available in published research regarding the specific molecular targets or signaling pathways directly modulated by 5-methoxy-4,7-dihydro-1H-indole.

Characterization of Ligand-Target Binding Modes

There are no studies that characterize the binding mode of this compound to any biological target.

Allosteric Modulation and Orthosteric Binding Site Analysis

No research has been published on the allosteric modulation or orthosteric binding site analysis of this compound.

Kinetic Analysis of Enzyme Inhibition and Receptor Activation

Kinetic analyses of enzyme inhibition or receptor activation by this compound have not been reported in the scientific literature.

Cellular Pathway Perturbation Studies

There are no available studies on how this compound may perturb cellular pathways.

Computational Chemistry and Cheminformatics Studies of 5 Methoxy 4,7 Dihydro 1h Indole

Molecular Modeling and Conformational Analysis

Molecular modeling of 5-methoxy-4,7-dihydro-1H-indole would begin with the construction of its three-dimensional structure. The dihydro-indole core introduces a degree of flexibility not present in the fully aromatic indole (B1671886) ring. Conformational analysis is therefore crucial to identify the most stable three-dimensional arrangements of the atoms.

This analysis involves exploring the potential energy surface of the molecule by systematically rotating the flexible bonds. For this compound, key rotations would be around the bond connecting the methoxy (B1213986) group to the ring. The puckering of the non-aromatic dihydro portion of the bicyclic system also contributes significantly to the conformational landscape.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. These calculations are fundamental to understanding its chemical reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) and methoxy-substituted benzene (B151609) ring portions, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the bicyclic system, representing the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. Theoretical calculations on related indole derivatives often show HOMO-LUMO gaps in the range of 4-6 eV, and it is anticipated that the value for this compound would fall within a similar range.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.3 |

| Note: These are example values based on typical DFT calculations for similar molecules and are for illustrative purposes only. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. The MEP map is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or orange) are associated with electron-rich areas and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the pyrrole ring, making these sites potential hydrogen bond acceptors. The hydrogen atom attached to the nitrogen would exhibit a positive electrostatic potential, marking it as a potential hydrogen bond donor. Understanding these features is crucial for predicting how the molecule might interact with biological targets.

Molecular Docking and Dynamics Simulations

While specific protein targets for this compound are not established in the literature, molecular docking and dynamics simulations are powerful techniques to hypothesize and study such interactions.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique would involve placing a 3D model of this compound into the binding site of a selected protein and evaluating the possible binding modes.

The choice of protein would be guided by the known biological activities of similar indole-containing compounds. For example, many indole derivatives are known to interact with serotonin (B10506) or dopamine (B1211576) receptors. A docking study would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For instance, the methoxy group and the NH group of the indole ring could form hydrogen bonds with amino acid residues in the binding pocket.

Following docking, the strength of the interaction between this compound and a potential protein target can be estimated by calculating the binding free energy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. These calculations provide a quantitative measure of the binding affinity.

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-protein complex. An MD simulation would track the movements of the ligand and the protein atoms over time, providing insights into the stability of the binding pose and the dynamic nature of the interactions. Such simulations on related systems have revealed the importance of specific water molecules in mediating ligand-protein interactions and have highlighted the flexibility of both the ligand and the protein upon binding.

In Silico Pharmacokinetic Profiling

No data is available in the public domain regarding the in silico pharmacokinetic profiling of this compound. Such studies, which typically involve the use of predictive models like those found in software suites such as SwissADME, pkCSM, or ADMET Predictor, have not been published for this specific molecule. These tools are commonly used to estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds to assess their drug-likeness.

Absorption and Distribution Predictions

There are no published research findings detailing the predicted absorption and distribution characteristics of this compound. This includes key parameters such as:

Human Intestinal Absorption (HIA)

Caco-2 cell permeability

P-glycoprotein substrate or inhibitor status

Volume of distribution (VDss)

Blood-Brain Barrier (BBB) penetration

While computational tools exist to predict these properties for novel chemical entities, the results for this compound have not been reported in the scientific literature.

Metabolic Stability Predictions (e.g., Liver Microsome Stability)

Specific data on the predicted metabolic stability of this compound is not available. In silico prediction of metabolic stability, often correlated with in vitro tests using liver microsomes, is a critical step in drug discovery to estimate a compound's half-life (T₁/₂) and intrinsic clearance (CLint).

Computational programs like MetaSite can predict metabolic soft spots, or the parts of a molecule most likely to be metabolized by cytochrome P450 (CYP) enzymes. However, no such analysis has been published for this compound. Studies on related indole structures have shown that metabolism can be a significant factor in their pharmacokinetic profile, but these findings cannot be directly extrapolated to the dihydro-indole derivative .

Chemogenomics and Virtual Screening Applications

There is no information available in the scientific literature regarding the use of this compound in chemogenomics or virtual screening campaigns. Virtual screening is a computational technique used to search libraries of small molecules to identify those most likely to bind to a drug target, typically a protein or enzyme. This methodology has been applied to various indole derivatives to identify potential inhibitors for targets like the SARS-CoV-2 main protease and NAD(P)H: quinone oxidoreductase 1 (NQO1), but this compound has not been mentioned in these contexts.

Advanced Research Directions and Therapeutic Potential of the 5 Methoxy 4,7 Dihydro 1h Indole Scaffold

Design and Synthesis of Novel 5-Methoxy-4,7-dihydro-1H-indole-Based Scaffolds for Specific Biological Targets

The synthesis of the indoline (B122111) core is a critical step in accessing novel therapeutic agents and is a focal point in the total synthesis of many natural products. rsc.orgsemanticscholar.org The dehydrogenation of 5-methoxy-indoline to produce 5-methoxy-indole is a known process, implying the accessibility of the saturated scaffold for further derivatization. prepchem.com The design of novel compounds based on the this compound scaffold leverages established synthetic strategies while aiming to create derivatives with high affinity and selectivity for specific biological targets.

Research into related structures provides a blueprint for these efforts. For instance, indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. nih.gov Starting from an in-silico screening that identified an indoline derivative as a potential 5-LOX inhibitor, subsequent chemical modifications led to the discovery of potent dual inhibitors. nih.gov This highlights a common strategy: using a known biologically active scaffold and systematically modifying its structure to optimize potency and target selectivity.

Another example is the development of a potent and selective inhibitor of Complement Factor B, LNP023, which incorporates a 5-methoxy-7-methyl-1H-indole moiety. nih.gov This work demonstrates that substituted methoxy-indoles can be tailored to interact with high-value targets implicated in a range of complement-mediated diseases. nih.gov The synthesis of such complex molecules often involves multi-step sequences, including the initial construction of the functionalized indole (B1671886) or indoline ring. nih.govnih.gov

The general synthetic approaches to methoxy-activated indoles and indolines include classical methods like the Fischer, Bischler, and Hemetsberger indole syntheses, as well as more modern transition-metal-catalyzed reactions. chim.itrsc.org These methods can be adapted to produce the this compound core, which can then be subjected to further functionalization to explore structure-activity relationships (SAR) for various biological targets. For example, substitutions at the N1-position or other positions on the benzene (B151609) ring can significantly influence biological activity, as seen in the development of anticancer agents where N-methylation or benzylation of the indole core altered cytotoxicity. researchgate.net

Table 1: Examples of Biologically Active Indole/Indoline Derivatives and Their Targets

| Compound Class | Specific Target(s) | Therapeutic Area | Reference(s) |

| Indoline-based derivatives | 5-Lipoxygenase (5-LOX), Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory | nih.gov |

| 5-Methoxy-7-methyl-1H-indole derivative (LNP023) | Complement Factor B | Complement-Mediated Diseases | nih.gov |

| 5-Methoxy-indole-4,7-dione derivative (ES936) | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Pancreatic Cancer | researchgate.net |

| 2-Arylindoles | Various (e.g., Tubulin, Kinases) | Anticancer, Antimicrobial, Anti-inflammatory | nih.gov |

Integration of this compound into Hybrid Pharmacophores

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The indole scaffold is frequently used in the creation of hybrid molecules due to its versatile chemical handles and proven biological relevance. researchgate.netresearchgate.net The this compound core is an excellent candidate for integration into such hybrid structures.

The development of dual 5-LOX/sEH inhibitors from an indoline scaffold is a prime example of creating a hybrid pharmacophore with a dual mechanism of action. nih.gov Similarly, researchers have designed novel antitumor agents by creating hybrids of the natural product Millepachine and various indole moieties. researchgate.netnih.gov In one instance, a synthesized hybrid containing a methoxy-indole fragment exhibited cytotoxic activity against several human cancer cell lines, with potency nearly 100 times greater than the parent natural product. researchgate.netnih.gov This demonstrates the profound impact that combining pharmacophores can have on biological activity.

The synthesis of these hybrids often involves linking the this compound core to another bioactive molecule via a stable linker. The choice of linker and the point of attachment on each scaffold are critical for maintaining or enhancing the desired biological activity. For example, in the design of bis(indolyl)-hydrazide-hydrazones as microtubule-targeting agents, the linker connecting the two indole rings was found to be a crucial determinant of cytotoxic potency. nih.gov

Exploration of this compound in Natural Product Synthesis

The indole and indoline skeletons are fundamental components of a vast number of complex alkaloids with significant pharmacological properties. rsc.orgrsc.org Consequently, the synthesis of these heterocyclic cores is a key step in the total synthesis of many natural products. semanticscholar.org The this compound scaffold can serve as a valuable and functionalized building block in the construction of such complex molecules.

Synthetic strategies often rely on building the indole or indoline ring at a crucial stage. For example, the total synthesis of the alkaloid (+)-strictamine involved a reductive Fischer indolization reaction that produced a key indoline intermediate. rsc.org Similarly, the synthesis of perophoramidine, another natural product, proceeded through a tetracyclic indoline intermediate. rsc.org These examples underscore the importance of indoline derivatives as pivotal intermediates in synthetic pathways.

The 5-methoxy substituent on the dihydroindole ring offers both electronic and steric features that can be exploited during a synthetic campaign. It can influence the reactivity of the ring system and provide a handle for further chemical transformations. While specific examples of the direct use of this compound as a starting material in a published total synthesis are not prominent, the principles of using functionalized indolines are well-established. Chemists can prepare this building block and incorporate it into synthetic routes targeting novel analogues of natural products or natural products that have yet to be synthesized. rsc.orgacs.org

Development of Chemical Probes Based on this compound

Chemical probes are selective small-molecule modulators used to investigate the function of proteins and explore biological pathways. northwestern.edunih.gov The development of a high-quality chemical probe requires a molecule with high potency for its intended target, well-characterized selectivity against other related proteins, and demonstrated on-target effects in cellular assays. promega.com The this compound scaffold, as a potential source of biologically active molecules, is a promising starting point for the design of such probes.

Given the diverse biological activities of indole and indoline derivatives—including anticancer, anti-inflammatory, and neuroprotective effects—a chemical probe based on the 5-methoxy-dihydroindole core could be developed to interrogate the specific proteins involved in these processes. nih.govresearchgate.netmdpi.com For instance, if a derivative of this scaffold is found to be a potent and selective inhibitor of a particular kinase or enzyme, it could be optimized to serve as a chemical probe. This optimization process involves detailed structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as the synthesis of a closely related, but biologically inactive, negative control. nih.gov

The development process would involve:

Identifying a bioactive derivative of this compound.

Conducting extensive SAR studies to improve potency and selectivity for a specific biological target.

Characterizing the probe's selectivity across a relevant panel of proteins (e.g., a kinase panel).

Demonstrating that the probe engages its target in cells at specific concentrations.

Synthesizing an inactive analogue to be used as a negative control in experiments. nih.gov

While no dedicated chemical probes have been explicitly developed from this specific scaffold to date, the established precedent of using indole-containing compounds like UNC1999 as probes for protein methyltransferases suggests the high potential of this structural class in chemical biology. nih.gov

Future Perspectives in Drug Discovery and Development Leveraging this Structural Motif

The indole scaffold and its derivatives are of immense importance to drug discovery, with numerous approved drugs and clinical candidates containing this heterocycle. nih.govmdpi.comresearchgate.net The this compound motif represents a promising, yet relatively untapped, area for future exploration. Its structural features suggest potential for developing novel therapeutics across several disease areas.

Table 2: Potential Therapeutic Applications for this compound Derivatives

| Therapeutic Area | Rationale | Potential Targets | Reference(s) |

| Oncology | Indole derivatives are known to inhibit cancer cell proliferation and induce apoptosis. The methoxy (B1213986) group can enhance activity. | Tubulin, Protein Kinases, NQO1, c-Myc G-quadruplex | researchgate.netresearchgate.netnih.govresearchgate.net |

| Inflammatory Diseases | Indoline-based compounds have shown potent anti-inflammatory effects through dual enzyme inhibition. | 5-LOX, sEH, Complement Factor B | nih.govnih.gov |

| Neurodegenerative Disorders | Methoxy-indole derivatives have shown neuroprotective effects and potential as biomarkers in diseases like Alzheimer's. | Serotonin (B10506) Receptors, Monoamine Oxidase | mdpi.com |

| Infectious Diseases | The indole scaffold is a common feature in compounds with antibacterial, antifungal, and antiviral properties. | Various microbial enzymes and pathways | researchgate.netopenmedicinalchemistryjournal.com |

Future research will likely focus on several key areas. Firstly, the synthesis of diverse libraries of compounds based on the this compound core will enable high-throughput screening against a wide range of biological targets, potentially uncovering novel activities. Secondly, the application of structure-based drug design, using X-ray crystallography and computational modeling, will facilitate the rational optimization of lead compounds to achieve higher potency and selectivity. nih.gov The development of dual-target or multi-target ligands, as seen with the indoline-based 5-LOX/sEH inhibitors, represents a sophisticated approach to treating complex diseases like inflammation or cancer. nih.gov Finally, leveraging this scaffold to create novel chemical probes will provide invaluable tools for basic research, helping to validate new drug targets and elucidate complex biological pathways. northwestern.edunih.gov

Q & A

Q. What are the key structural features influencing the reactivity of 5-methoxy-4,7-dihydro-1H-indole?

The compound’s reactivity is dictated by its bicyclic indole core, the electron-donating methoxy group at position 5, and the partially saturated 4,7-dihydro ring. The methoxy group enhances electrophilic substitution at adjacent positions, while the dihydro moiety increases susceptibility to oxidation or further reduction. Structural characterization via NMR and X-ray crystallography (using SHELX software) is critical for confirming regioselectivity in reactions .

Q. What synthetic routes are commonly used for this compound?

The Fischer indole synthesis is the primary method, involving cyclization of phenylhydrazine derivatives with ketones/aldehydes under acidic conditions. Key parameters include:

- Catalyst choice : HCl or H₂SO₄ for protonation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.

- Temperature control : 80–100°C balances reaction rate and byproduct suppression .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Fischer indole synthesis?

- Continuous flow reactors : Enable precise temperature control and scalability while reducing side reactions (e.g., over-oxidation) .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, enhancing throughput for high-throughput screening .

- Post-reaction purification : Use silica gel chromatography with ethyl acetate/hexane gradients (70:30 ratio) to isolate the product from unreacted precursors .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., anti-mitotic vs. enzyme inhibition) require:

- Comparative docking studies : Use molecular modeling (e.g., AutoDock Vina) to assess binding affinities across target receptors .

- Dose-response assays : Validate activity thresholds using in vitro cell lines (e.g., MCF-7 for cytotoxicity) with IC₅₀ calculations .

- Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false positives from metabolite interference .

Q. What challenges arise in crystallographic analysis of this compound derivatives?

- Crystal twinning : Common due to flexible dihydro ring; addressed by slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) .

- Hydrogen bonding ambiguity : Use high-resolution synchrotron X-ray data (≤0.8 Å) to resolve disorder in methoxy groups .

- Software limitations : SHELXL refinement may struggle with anisotropic displacement parameters; supplement with PLATON validation tools .

Q. How can spectroscopic techniques distinguish between regioisomers of substituted this compound?

- ¹H NMR : Methoxy protons resonate at δ 3.7–3.9 ppm; coupling patterns (e.g., AB systems) identify substitution on the indole ring .

- HRMS : Exact mass analysis (e.g., m/z 149.19 for C₉H₁₁NO) confirms molecular formula .

- 2D COSY/NOESY : Correlates spatial proximity of protons to resolve positional ambiguity in dihydro regions .

Methodological Considerations

Q. What strategies mitigate oxidation during large-scale synthesis?

- Inert atmosphere : Use N₂/Ar to prevent dihydro ring oxidation.

- Antioxidant additives : Include 0.1% BHT in reaction mixtures.

- Low-temperature storage : Store intermediates at –20°C to stabilize the dihydro moiety .

Q. How do electronic effects of substituents impact electrophilic substitution?

- Methoxy group : Directs electrophiles to C-4 and C-6 via resonance.

- Dihydro ring : Reduces aromaticity, favoring addition over substitution.

- Halogenation : Bromine in acetic acid selectively targets C-3 due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.